molecular formula C15H13NO3S2 B2398535 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide CAS No. 2309604-96-2

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide

Cat. No.: B2398535
CAS No.: 2309604-96-2
M. Wt: 319.39
InChI Key: WSDGAFMYRFKNNB-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide is a heterocyclic compound featuring a bithiophene backbone linked to a furan-2-carboxamide moiety via a 2-hydroxyethyl group. This structure combines aromatic thiophene and furan rings, which are known for their electronic and pharmacological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-11(8-16-15(18)12-2-1-6-19-12)14-4-3-13(21-14)10-5-7-20-9-10/h1-7,9,11,17H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDGAFMYRFKNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.

    Introduction of the hydroxyethyl group: This step often involves the reaction of the bithiophene intermediate with ethylene oxide or a similar reagent under basic conditions.

    Formation of the furan-2-carboxamide: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with furan-2-carboxylic acid or its derivatives, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide is C15H13NO3S2. Its structure can be broken down into three key components:

  • Bithiophene Moiety : This component contributes to the electronic properties of the compound, making it suitable for applications in organic electronics.
  • Furan Ring : The furan structure offers reactive sites for further functionalization, enhancing its versatility.
  • Hydroxyethyl Group : This group may facilitate interactions with biological targets through hydrogen bonding.

Organic Electronics

This compound has potential applications in organic electronics due to its unique electronic properties imparted by the bithiophene unit. It can be used in:

  • Organic Photovoltaics : As a component in solar cells, it may improve charge transport and overall efficiency.
  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light can be harnessed in display technologies.

Medicinal Chemistry

The structural characteristics suggest that this compound may interact with biological systems, making it a candidate for medicinal applications:

  • Anticancer Activity : Preliminary studies indicate potential effects against various cancer cell lines. The bithiophene moiety may enhance apoptotic pathways in cancerous cells.
  • Antimicrobial Properties : Compounds with similar structures have shown antibacterial and antifungal activities, indicating that this compound may also possess such properties.

Sensor Technology

Due to its electronic properties and reactivity, this compound can be explored for use in sensor technologies:

  • Fluorescent Probes : Its ability to fluoresce makes it suitable for use as a probe in biochemical assays.
  • Chemical Sensors : The compound may be utilized in sensors for detecting specific biomolecules or environmental pollutants.

Case Study 1: Anticancer Activity

In a study examining compounds similar to this compound, researchers found significant cytotoxic effects against HepG2 liver cancer cells. The mechanism involved the induction of apoptosis through modulation of mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2.

Case Study 2: Organic Electronics

Research on the incorporation of bithiophene derivatives into organic photovoltaic devices demonstrated improved charge mobility and efficiency compared to traditional materials. The unique electronic characteristics of this compound could lead to advancements in solar energy conversion technologies.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the bithiophene and furan rings can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Backbone Diversity: The target compound’s bithiophene-furan hybrid contrasts with styryl-phenyl (6k) or thiazole-nitrothiophene systems.
  • Functional Groups : The hydroxyethyl group in the target compound may improve solubility compared to nitro- or trifluoromethyl-substituted analogues, which are more lipophilic .
  • Synthetic Challenges : Low yields (e.g., 17% for 6k) are common in Pd-catalyzed reactions, suggesting similar hurdles for the target compound’s synthesis .

Key Observations :

  • Molecular Weight : The target compound (335.4 g/mol) falls within the range of drug-like molecules, similar to antibacterial nitrothiophene derivatives (367.3 g/mol) .
  • Purity : High-purity carboxamides (e.g., 99.05% in ) are critical for pharmacological efficacy, suggesting rigorous purification (e.g., column chromatography) is essential for the target compound.
  • Biological Activity : Nitrothiophene derivatives exhibit antibacterial properties, while the target compound’s hydroxyethyl group may favor interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding .

Crystallographic and Conformational Analysis

  • Planarity and Intramolecular Interactions :
    • N-(2-Nitrophenyl)furan-2-carboxamide shows a planar amide conformation with intramolecular hydrogen bonds (N1⋯O3: 2.615 Å), stabilizing its structure .
    • The target compound’s hydroxyethyl group may disrupt planarity but introduce intermolecular H-bonding, affecting crystal packing and solubility .
  • Dihedral Angles :
    • In nitro-phenyl analogues, dihedral angles between aromatic rings (e.g., 9.71° in ) influence electronic conjugation. The target compound’s bithiophene-furan system likely exhibits similar torsional flexibility .

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its unique structural features, which include a bithiophene moiety and a furan ring. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and other scientific fields.

Structural Characteristics

The compound is characterized by:

  • Bithiophene Unit : Known for its electronic properties, which can facilitate interactions with biological molecules.
  • Furan Ring : Provides reactive sites for chemical modifications.
  • Hydroxyethyl Group : Enhances solubility and potential hydrogen bonding capabilities.

These structural elements suggest that the compound may exhibit significant biological activity, particularly in areas such as anticancer and antimicrobial research.

The biological activity of this compound may be attributed to several mechanisms:

  • Molecular Interactions : The hydroxyethyl group can form hydrogen bonds, while the bithiophene and furan rings may participate in π-π interactions with target biomolecules.
  • Enzyme Modulation : Potential interactions with specific enzymes or receptors could modulate their activity, influencing various biological pathways.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs have shown promise in anticancer applications. For instance:

  • Research has demonstrated that derivatives of bithiophene exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating effective inhibition of cell growth .
CompoundCell LineIC50 (μM)
Bithiophene Derivative 1MCF-725.72 ± 3.95
Bithiophene Derivative 2HepG220.39 ± 4.12

Antimicrobial Activity

Compounds featuring furan and bithiophene moieties have also been investigated for antimicrobial properties. The unique electronic characteristics of these compounds may enhance their ability to disrupt microbial membranes or inhibit essential enzymatic functions.

Case Studies

  • Study on Bithiophene Derivatives : A study examining various bithiophene derivatives found that certain modifications led to enhanced anticancer activity against glioblastoma cell lines, suggesting that this compound could similarly exhibit potent effects .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing compounds with furan rings revealed significant antibacterial activity against Staphylococcus aureus, indicating that modifications similar to those in this compound could yield promising results .

Q & A

Basic: What are the common synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide?

Methodological Answer:
The synthesis typically involves:

Formation of the bithiophene-hydroxyethyl intermediate : Achieved via nucleophilic substitution or coupling reactions between a thiophene derivative and an epoxide/glycidol, followed by hydroxyl protection/deprotection .

Amide bond formation : Reacting furan-2-carboxylic acid (activated as an acid chloride or using coupling agents like EDCI/HATU) with the amino alcohol intermediate under basic conditions (e.g., DIPEA in DCM) .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon connectivity, particularly distinguishing hydroxyl and amide protons .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps in bithiophene synthesis .
  • Continuous Flow Reactors : Enhance reaction efficiency and scalability for steps prone to side reactions (e.g., epoxide ring-opening) .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
  • Purity Assessment : Use HPLC to detect impurities; repeat recrystallization with alternative solvents (e.g., EtOH/water vs. DCM/hexane) .
  • Isotopic Labeling : For ambiguous proton signals (e.g., overlapping hydroxyl/amide peaks), deuterium exchange or 2D NMR (COSY, HSQC) .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger to predict binding affinity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS) .
  • QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .

Advanced: How does modifying the bithiophene moiety affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituted bithiophenes (e.g., electron-withdrawing groups) and test in bioassays .
  • Electron Density Analysis : Use Hammett constants to predict electronic effects on reactivity or target binding .
  • Case Studies : Compare with analogs like N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, where thiophene substitution alters anticancer activity .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility : Test in PBS (pH 7.4) and organic solvents (DMSO, ethanol); typically low aqueous solubility due to hydrophobic bithiophene .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Thermal stability assessed via TGA/DSC .

Advanced: How to design experiments to study interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Enzyme Inhibition Assays : Test IC50 values using fluorogenic substrates (e.g., for kinases or proteases) .

Basic: What are the key functional groups influencing reactivity?

Methodological Answer:

  • Hydroxyl Group : Participates in hydrogen bonding and serves as a site for derivatization (e.g., phosphorylation) .
  • Amide Bond : Stabilizes conformation via resonance; sensitive to hydrolysis under acidic/basic conditions .
  • Bithiophene Moiety : Enhances π-π stacking in materials science or hydrophobic interactions in biological systems .

Advanced: How to resolve low purity issues during synthesis?

Methodological Answer:

  • Purification Optimization : Use gradient elution in flash chromatography (e.g., 5–50% EtOAc/hexane) .
  • Acid/Base Wash : Remove unreacted starting materials (e.g., aqueous NaHCO3 for acidic impurities) .
  • Crystallization Screening : Test solvent pairs (e.g., DCM/hexane vs. MeOH/water) to improve crystal quality .

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